molecular formula C12H11NO4 B1609243 Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 82633-20-3

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No. B1609243
CAS RN: 82633-20-3
M. Wt: 233.22 g/mol
InChI Key: KDMHMHBQWSJHSI-UHFFFAOYSA-N
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Description

“Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate” is a chemical compound with the CAS Number: 82633-20-3. It has a molecular weight of 233.22 . The IUPAC name for this compound is methyl 6-methoxy-4-oxo-1,4-dihydro-2-quinolinecarboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate” is 1S/C12H11NO4/c1-16-7-3-4-9-8 (5-7)11 (14)6-10 (13-9)12 (15)17-2/h3-6H,1-2H3, (H,13,14) .


Physical And Chemical Properties Analysis

“Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate” is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential use as an antimicrobial agent. Derivatives of 4-hydroxyquinoline-3-carboxylic acid, which include this compound, are known for their effectiveness as quinolone antibiotics, inhibiting DNA gyrase and preventing bacterial DNA duplication .

Synthetic Methodology

A green and efficient synthetic methodology has been reported for the synthesis of related compounds with excellent yields and high purity. This involves using a range of anilines and benzyl amines, indicating its utility in chemical synthesis .

Drug Research and Development

The pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development. Publications have dealt with their synthetic analogs and the synthesis of heteroannelated derivatives .

Material Science Applications

The compound may have applications in material science, although specific details are not provided in the search results. Scientists with experience in material science are involved in research related to this compound .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H315-H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 6-methoxy-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(14)6-10(13-9)12(15)17-2/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMHMHBQWSJHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409452
Record name methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

CAS RN

82633-20-3
Record name methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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